4-amino-2-(2-phenylethyl)-2,3-dihydro-1H-isoindol-1-one
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Overview
Description
4-amino-2-(2-phenylethyl)-2,3-dihydro-1H-isoindol-1-one is a useful research compound. Its molecular formula is C16H16N2O and its molecular weight is 252.317. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Synthesis of 2,3-Dihydro-2-Alkyl-3-(Substituted Amino)-1H-Isoindol-1-Ones
The synthesis of a variety of 2,3-dihydro-2-alkyl-3-(substituted amino)-1H-isoindol-1-ones was achieved by selectively alkylating 2,3-dihydro-3-(substituted amino)-1H-isoindol-1-ones. These compounds were derived from 2-cyanobenzaldehyde and reacted with alkyl halides in a phase-transfer catalyst system (Sato, Senzaki, Goto, & Saito, 1986).
Structural Study of Derivatives
A structural study was conducted on six derivatives of 4-amino-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one (4-aminoantipyrine). These derivatives were synthesized from reactions of 4-aminoantipyrine with various aldehyde-, ketone-, and ester-containing molecules. The study focused on hydrogen-bonding motifs compared to the original 4-aminoantipyrine (Mnguni & Lemmerer, 2015).
Analytical Applications
- Capillary Electrophoresis with Laser Fluorescence Detection: 3-(4-Carboxybenzoyl)-2-quinolinecarboxaldehyde was used as a reagent for ultrasensitive determination of primary amines. This method involved reacting amino acids and peptides with the reagent to form fluorescent isoindole derivatives, which were then separated by high-performance capillary electrophoresis and detected via laser-induced fluorescence signals (Liu, Hsieh, Wiesler, & Novotny, 1991).
Biological Applications
Anticancer Activity of Derivatives
Compounds synthesized using 4-aminoantipyrine as a key intermediate were evaluated for their anticancer properties against a human tumor breast cancer cell line (MCF7). Several compounds exhibited significant activity, highlighting the potential of these derivatives in cancer treatment (Ghorab, El-Gazzar, & Alsaid, 2014).
Physicochemical Investigation as Chemosensor
A derivative (HDDP) was synthesized and its physicochemical properties were studied. The compound showed high selectivity and sensitivity as a fluorescent chemosensor for Al3+ ions, indicating its potential application in chemical sensing (Asiri, Sobahi, Al-Amari, Asad, Zayed, & Khan, 2018).
Mechanism of Action
Mode of Action
It is known that similar compounds interact with their targets through various mechanisms, such as binding to active sites, altering protein conformation, or modulating signal transduction pathways .
Biochemical Pathways
It is known that similar compounds can influence a variety of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Result of Action
Similar compounds are known to induce a variety of cellular responses, including changes in cell growth, differentiation, and apoptosis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, and the presence of other molecules in the environment .
Properties
IUPAC Name |
4-amino-2-(2-phenylethyl)-3H-isoindol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c17-15-8-4-7-13-14(15)11-18(16(13)19)10-9-12-5-2-1-3-6-12/h1-8H,9-11,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZUCMUVGTUJLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2N)C(=O)N1CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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